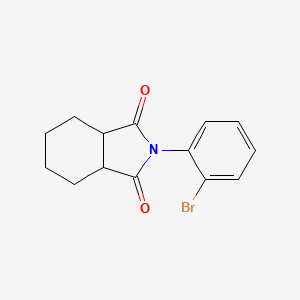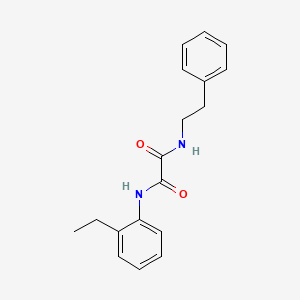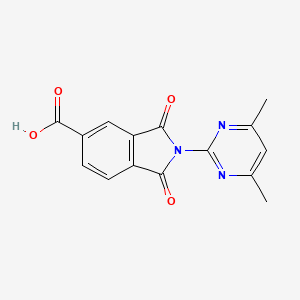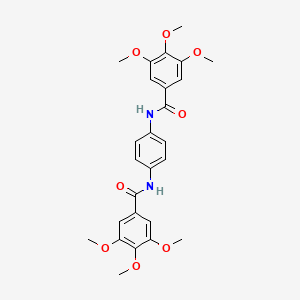
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as BrPhI, is a chemical compound that has been used in scientific research to understand its mechanism of action and physiological effects. BrPhI is a cyclic imide that is structurally similar to thalidomide, a drug that was once used to treat morning sickness but was later discovered to cause birth defects. However, BrPhI has been found to have different properties and potential applications.
作用机制
The mechanism of action of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been found to inhibit the activity of the enzyme TNF-α, which is involved in inflammation and immune response. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential medicinal properties, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to interact with DNA and RNA, which could have implications for its use in materials science and nanotechnology. It has also been found to have antioxidant properties, which could be useful in preventing oxidative damage in cells.
实验室实验的优点和局限性
One advantage of using 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. However, its low yield and potential toxicity are limitations that must be taken into account. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.
未来方向
There are several future directions for research on 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and autoimmune diseases. Another area of research is its potential use as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.
合成方法
The synthesis of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multistep process that begins with the reaction of 2-bromobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with ammonium acetate and acetic acid to form the cyclic imide structure of this compound. The yield of this reaction is typically around 50%.
科学研究应用
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been used in scientific research to study its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a building block for the synthesis of new drugs.
属性
IUPAC Name |
2-(2-bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h3-4,7-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQDXGXJDEVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)

![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)

![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)

![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)

![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
